molecular formula C18H12F3NO4S B2436395 2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid CAS No. 301683-45-4

2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid

Cat. No. B2436395
CAS RN: 301683-45-4
M. Wt: 395.35
InChI Key: UIAHBWHJZBKBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid” is a chemical compound with the linear formula C18H12F3NO4S . It has a molecular weight of 395.36 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C18H12F3NO4S . This indicates that it contains 18 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 395.36 . Other properties such as logP, logD, and logSw are also important for understanding the compound’s behavior in different environments .

Scientific Research Applications

Catalytic Applications

Research has shown that compounds with benzoic acid derivatives, particularly those with sulfanyl groups, have potential applications in catalysis. For example, a study demonstrated the use of water-soluble half-sandwich complexes for catalytic transfer hydrogenation of carbonyl compounds in water, using glycerol as a hydrogen donor. This indicates that similar compounds, such as 2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid, could be explored for their catalytic properties in various chemical reactions (Prakash et al., 2014).

Environmental Chemistry

In the field of environmental chemistry, derivatives of benzoic acid have been used to study mechanisms of hydroxyl radical production, such as from the oxidation of pyrite under acidic conditions. This research provides insights into the transformation of contaminants in the environment, suggesting potential environmental applications of similar compounds (Zhang, Yuan, & Liao, 2016).

Organic Synthesis and Material Science

Compounds with sulfanylbenzoic acid structures have been utilized in organic synthesis and material science, for example, in the development of novel aromatic polyimides with high refractive indices and small birefringences. This suggests that 2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid could have applications in creating materials with specific optical properties (Tapaswi et al., 2015).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with care and take necessary safety precautions when using it.

Future Directions

The future directions of this compound largely depend on the results of ongoing research. Given that this compound is provided to early discovery researchers, it’s likely that it will continue to be used in various research contexts .

properties

IUPAC Name

2-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S/c19-18(20,21)10-4-3-5-11(8-10)22-15(23)9-14(16(22)24)27-13-7-2-1-6-12(13)17(25)26/h1-8,14H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAHBWHJZBKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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